

Spectroscopic Profile of 3-Ethyl-2-methyl-3-pentanol: A Technical Guide

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Compound of Interest

Compound Name: **3-Ethyl-2-methyl-3-pentanol**

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-ethyl-2-methyl-3-pentanol** (CAS No. 597-05-7), a tertiary alcohol with the molecular formula C₈H₁₈O. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

3-Ethyl-2-methyl-3-pentanol is a valuable organic compound used in various chemical syntheses. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with experimental protocols and structural elucidation pathways.

Spectroscopic Data

The spectroscopic data for **3-ethyl-2-methyl-3-pentanol** has been compiled and organized into the following tables for clarity and ease of comparison.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-ethyl-2-methyl-3-pentanol** provides information on the different types of protons and their neighboring environments within the molecule. Due to the lack of

readily available, publicly sourced, fully assigned quantitative ^1H NMR data, the following table is based on established principles of NMR spectroscopy and predicted chemical shifts.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~ 0.85	Triplet	6H	2 x $-\text{CH}_2\text{CH}_3$
~ 0.90	Doublet	6H	$-\text{CH}(\text{CH}_3)_2$
~ 1.45	Quartet	4H	2 x $-\text{CH}_2\text{CH}_3$
~ 1.80	Septet	1H	$-\text{CH}(\text{CH}_3)_2$
~ 1.20 (variable)	Singlet	1H	-OH

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of distinct carbon environments in the molecule. The following data is predicted based on established carbon NMR chemical shift ranges.

Chemical Shift (δ) ppm (Predicted)	Carbon Type	Assignment
~ 8.0	Primary	2 x $-\text{CH}_2\text{CH}_3$
~ 17.0	Primary	$-\text{CH}(\text{CH}_3)_2$
~ 30.0	Secondary	2 x $-\text{CH}_2\text{CH}_3$
~ 40.0	Tertiary	$-\text{CH}(\text{CH}_3)_2$
~ 78.0	Quaternary	C-OH

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in **3-ethyl-2-methyl-3-pentanol**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3600 - 3200	Strong, Broad	O-H stretch
~ 2970 - 2870	Strong	C-H stretch (sp ³)
~ 1460	Medium	C-H bend
~ 1380	Medium	C-H bend
~ 1150	Strong	C-O stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **3-ethyl-2-methyl-3-pentanol** results in characteristic fragmentation patterns.[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity	Proposed Fragment Ion
115	Low	[M-CH ₃] ⁺
101	Moderate	[M-C ₂ H ₅] ⁺
87	High	[M-C ₃ H ₇] ⁺
73	Moderate	[C ₄ H ₉ O] ⁺
59	Moderate	[C ₃ H ₇ O] ⁺
45	High	[C ₂ H ₅ O] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **3-ethyl-2-methyl-3-pentanol** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra

are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

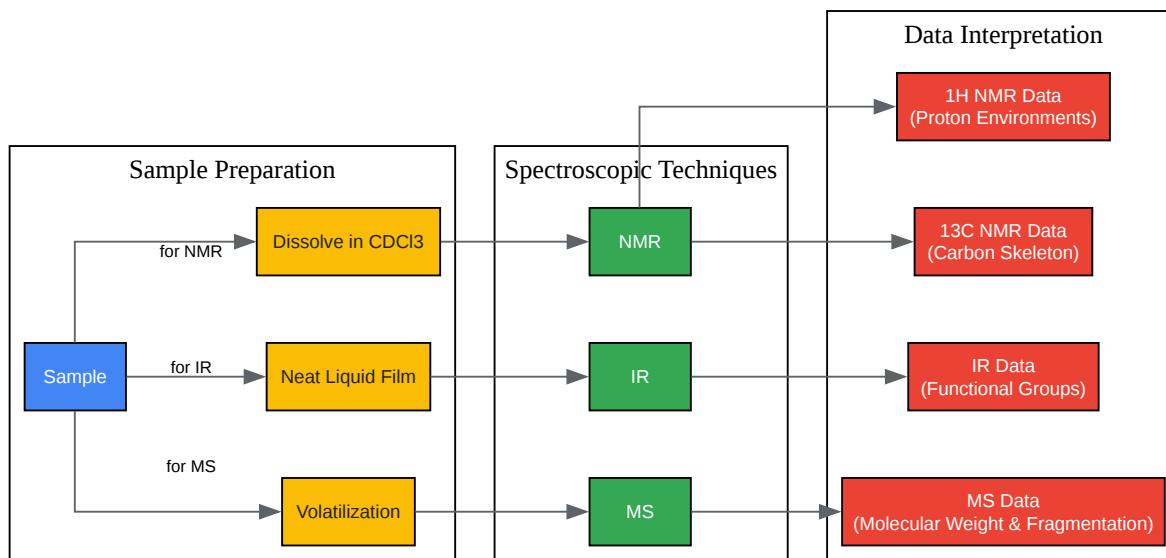
A drop of neat **3-ethyl-2-methyl-3-pentanol** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

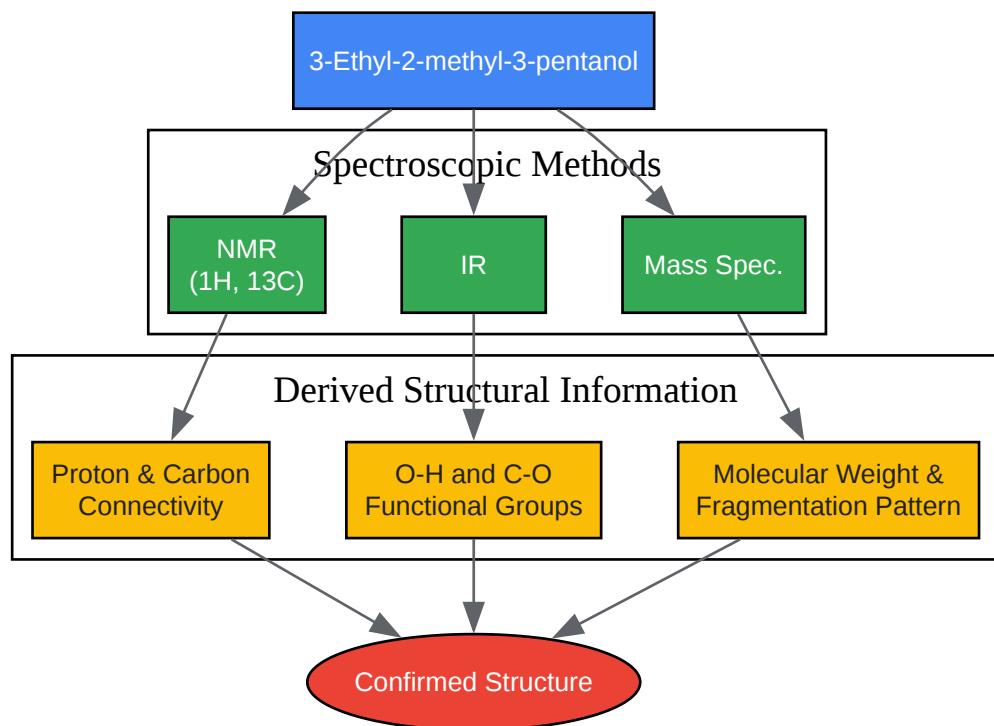
The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile sample is introduced into the ion source, often via a gas chromatograph (GC-MS). The molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in elucidating the structure of **3-ethyl-2-methyl-3-pentanol**.

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Caption: Experimental workflow for the spectroscopic analysis of **3-ethyl-2-methyl-3-pentanol**.



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Caption: Logical relationship of spectroscopic data to structural elucidation.

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